Dimethylformamide water

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

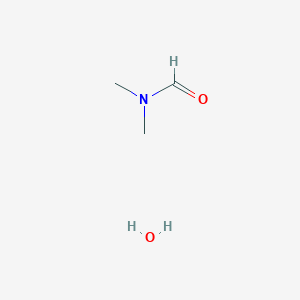

Dimethylformamide (DMF), a polar aprotic solvent with the formula (CH₃)₂NC(O)H, is widely used in chemical synthesis, electrochemistry, and materials science due to its exceptional solvation properties. DMF-water systems refer to mixtures or applications where DMF interacts with water, either as a co-solvent or in biphasic reactions. Key characteristics of DMF include:

- High dielectric constant (36.7 at 25°C), enabling dissolution of polar and nonpolar compounds .

- Low vapor pressure, reducing evaporation losses in reactions .

- Thermal stability, suitable for high-temperature processes (e.g., electrophoretic deposition) .

- Compatibility with carbon nanomaterials, particularly single-walled carbon nanotubes (SWCNTs), due to stable dispersion and prevention of electrode oxidation .

Applications De Recherche Scientifique

Chemical Properties and Characteristics

Dimethylformamide is a colorless, hygroscopic liquid with a high dielectric constant and excellent solvation properties. Its miscibility with water enhances its effectiveness as a solvent in numerous applications. The combination of DMF and water allows for improved solubility of various compounds, making it a preferred choice in many industrial processes.

Applications in Various Industries

-

Pharmaceutical Industry

- Solvent for Reactions : DMF is utilized as a reaction solvent in the synthesis of pharmaceuticals due to its ability to dissolve a wide range of organic compounds. It facilitates reactions such as nitration, amination, and amidation, which are crucial in drug development .

- Crystallization : The solvent's properties enable effective crystallization processes, improving the purity and yield of pharmaceutical compounds .

-

Polymer Production

- Acrylic Fibers : DMF-water mixtures are essential in the production of polyacrylonitrile fibers. The high solubility of polyacrylonitrile in DMF allows for efficient spinning processes .

- Coatings : DMF serves as a solvent for polyurethane-based coatings used on leather and artificial fabrics, enhancing the durability and finish of these materials .

-

Petrochemical Industry

- Separation Processes : In petrochemical applications, DMF is employed for the purification of acetylene from ethylene and butadiene from C4 streams. Its ability to selectively dissolve aromatics facilitates the separation from aliphatic hydrocarbons .

- Exhaust Treatment : The high solubility of sulfur dioxide in DMF allows for effective treatment of exhaust streams from high-sulfur fuels, enabling recovery of carbon dioxide .

- Environmental Applications

Analytical Techniques for Monitoring Water Content

The presence of water in dimethylformamide can significantly affect its performance as a solvent. Therefore, monitoring water levels is critical in industrial applications:

- Near-Infrared Spectroscopy : This technique allows for real-time measurement of water concentrations in DMF solutions. Studies have shown that using optical probes coupled with spectrometers can accurately detect water levels as low as 20 ppm . This capability is vital for maintaining the quality and purity required in chemical processes.

Case Studies

-

Case Study on Pharmaceutical Synthesis

- A study conducted at Alzahra University demonstrated the effectiveness of DMF as a solvent during the synthesis of active pharmaceutical ingredients (APIs). The research highlighted the solvent's role not only as a medium but also as a catalyst in specific reactions, showcasing its multifunctional capabilities .

- Environmental Impact Assessment

Q & A

Basic Research Questions

Q. What standardized protocols are recommended for preparing dimethylformamide (DMF)-water mixtures with precise molar ratios in experimental settings?

- Methodological Answer : Use gravimetric or volumetric methods with ultra-pure water (resistivity ≥18.2 MΩ·cm) and anhydrous DMF (≥99.8% purity, water content ≤0.01% by Karl Fischer titration). Calibrate balances and pipettes to ensure <0.1% error. For reproducibility, document temperature (e.g., 25°C) and mixing speed (e.g., 500 rpm for 30 min) to avoid phase separation .

Q. Which analytical techniques are most effective for quantifying DMF-water interactions in solution studies?

- Methodological Answer :

- UV-Vis Spectroscopy : Track solvatochromic shifts using probes like Reichardt’s dye (ET(30) parameter) to assess polarity changes .

- NMR Spectroscopy : Monitor ¹H or ¹³C chemical shifts (e.g., DMF’s carbonyl peak at ~167 ppm) to study hydrogen-bonding dynamics .

- HPLC : Separate and quantify DMF degradation products (e.g., dimethylamine) with a C18 column and UV detection at 210 nm .

Q. How does water content influence the stability of DMF in long-term storage for experimental reuse?

- Methodological Answer : DMF hydrolyzes to dimethylamine and formic acid in aqueous solutions. Stabilize mixtures by storing under inert gas (N₂/Ar) at 4°C, and monitor degradation via pH meters (target pH 6–8) or FT-IR (amide I band at ~1650 cm⁻¹). Recalibrate solutions weekly if water content exceeds 0.1% .

Advanced Research Questions

Q. What experimental designs mitigate confounding variables when studying DMF-water phase behavior under non-ambient conditions?

- Methodological Answer : Use high-pressure view cells with temperature control (±0.1°C) and in-situ Raman spectroscopy to track phase transitions. Apply the Peng-Robinson equation of state to model vapor-liquid equilibria, incorporating binary interaction parameters (kij) adjusted via regression of experimental P-T-x data . Validate with cloud-point measurements at 5–10°C intervals.

Q. How can researchers resolve contradictions in reported solubility data for hydrophobic compounds in DMF-water systems?

- Methodological Answer : Conduct meta-analysis using the Hansen Solubility Parameters (HSP) framework. Compare discrepancies in δd (dispersion), δp (polar), and δh (hydrogen bonding) values across studies. Replicate experiments with controlled humidity (<30% RH) and standardized stirring protocols (e.g., 1000 rpm for 1 hr) to isolate kinetic vs. thermodynamic solubility effects .

Q. What advanced spectroscopic methods address DMF-water matrix interference in trace analyte detection?

- Methodological Answer :

- 2D-COSY NMR : Differentiate overlapping DMF/analyte peaks by correlating cross-peak intensities.

- Mass Spectrometry with APCI : Use atmospheric pressure chemical ionization to suppress DMF adducts. Optimize declustering potentials to fragment DMF clusters (m/z 74) while preserving analyte signals .

Q. Data Analysis & Interpretation

Q. How should researchers model molecular dynamics of DMF-water mixtures to validate experimental observations?

- Methodological Answer : Employ all-atom force fields (e.g., OPLS-AA) with explicit polarization corrections. Simulate 10-ns trajectories in GROMACS, analyzing radial distribution functions (RDFs) for DMF-water H-bonding (O···H distances <2.0 Å). Compare simulated densities (e.g., 1.01 g/cm³ for 50% v/v DMF) with experimental pycnometry data .

Q. What statistical approaches are recommended for assessing synergistic effects in DMF-water co-solvent systems?

- Methodological Answer : Apply response surface methodology (RSM) with a central composite design. Fit data to a quadratic model (e.g., solubility = β₀ + β₁X₁ + β₂X₂ + β₁₂X₁X₂), where X₁ = DMF%, X₂ = temperature. Use ANOVA to identify significant interactions (p <0.05) and optimize via desirability functions .

Q. Ethical & Reproducibility Considerations

Q. What safety protocols are critical for handling DMF-water mixtures in academic labs?

- Methodological Answer : Use fume hoods with face velocity ≥0.5 m/s, and monitor airborne DMF levels via NIOSH Method 2014 (detection limit: 0.1 ppm). Equip waste containers with neutralizing agents (e.g., activated carbon) for disposal. Document glove compatibility (e.g., nitrile > latex) to prevent permeation .

Q. How can researchers ensure reproducibility of DMF-water studies across labs?

- Methodological Answer : Adopt FAIR data principles:

- Metadata : Report DMF lot number, water resistivity, and instrument calibration certificates.

- Open Protocols : Share step-by-step workflows on platforms like Protocols.io .

- Inter-lab Validation : Participate in round-robin trials with blinded samples to assess inter-laboratory variance .

Comparaison Avec Des Composés Similaires

Water

| Property | DMF | Water |

|---|---|---|

| Solvent Type | Polar aprotic | Polar protic |

| Dielectric Constant | 36.7 | 78.4 (at 25°C) |

| Electrode Oxidation | Prevents oxidation | Causes oxidation |

| SWCNT Dispersion | Stable (yield >0) | Unstable (yield = 0) |

| Vapor Pressure | Low | High |

Key Findings :

- Water’s high dielectric constant makes it ideal for ionic compounds, but its protic nature limits compatibility with hydrophobic materials like SWCNTs .

Dimethyl Sulfoxide (DMSO)

| Property | DMF | DMSO |

|---|---|---|

| Polarity | Slightly less polar | Highly polar |

| Dielectric Constant | 36.7 | 46.7 |

| Toxicity | Moderate | Low |

| Biocompatibility | Limited | High (cell culture use) |

Key Findings :

- Both DMF and DMSO dissolve polymers and coordination complexes (e.g., Cu(II) thiosemicarbazones), but DMSO is preferred in biological studies due to lower cytotoxicity .

- DMF’s lower polarity allows better temperature control in exothermic reactions compared to DMSO .

Glycerol

| Property | DMF | Glycerol |

|---|---|---|

| Green Solvent | No | Yes |

| Dielectric Constant | 36.7 | 42.5 |

| Vapor Pressure | Low | Very low |

| Applications | Electrochemistry | Biocompatible formulations |

Key Findings :

- Glycerol, a bio-derived solvent, shares DMF’s high polarity but is environmentally sustainable. However, DMF outperforms glycerol in SWCNT dispersion and electrochemical deposition .

Alcohols (Ethanol, Methanol)

| Property | DMF | Ethanol/Methanol |

|---|---|---|

| Polyphenol Extraction | Moderate efficiency | High efficiency |

| Conductivity | 3.73×10⁻⁴ S cm⁻¹ (EPD) | 6.62×10⁻⁷ S cm⁻¹ (H₂O) |

| Toxicity | Higher | Lower |

Key Findings :

- Ethanol and methanol extract polyphenols more effectively than DMF, but DMF is critical in electrochemical systems (e.g., supercapacitors) for higher ionic conductivity .

N-Methylpyrrolidone (NMP)

| Property | DMF | NMP |

|---|---|---|

| SWCNT Compatibility | High | Moderate |

| Environmental Impact | Toxic | Toxic |

| EPD Performance | Superior | Requires methanol mixtures |

Key Findings :

- NMP-methanol mixtures are used for multi-walled carbon nanotubes (MWCNTs), but DMF remains unmatched for SWCNT processing .

Electrochemical Deposition

- DMF prevents anode oxidation and enables uniform SWCNT coatings, unlike water or alcohols .

- Conductivity in DMF-based electrolytes (3.73×10⁻⁴ S cm⁻¹) surpasses water-based systems (6.62×10⁻⁷ S cm⁻¹) .

Coordination Chemistry

- DMF stabilizes metal complexes (e.g., Mn(III), Fe(II)) through coordination and hydrogen bonding, often coexisting with water in outer spheres .

Environmental and Health Considerations

- DMF’s toxicity limits its use in biological systems, whereas glycerol and DMSO are safer alternatives .

Méthodes De Préparation

Hydrolysis of DMF for Water-Containing Systems

DMF undergoes hydrolysis under acidic or basic conditions, producing formic acid and dimethylamine. This reaction is pivotal in generating DMF-water mixtures or water-containing byproducts.

Reaction Mechanisms and Conditions

Hydrolysis proceeds via nucleophilic attack of water on the carbonyl group, forming intermediates that decompose into formic acid and dimethylamine . Key factors include:

-

Acid/Base Catalysis : Strong acids (e.g., HCl, H₂SO₄) accelerate hydrolysis by protonating the carbonyl oxygen, lowering activation energy .

-

Temperature : Elevated temperatures (e.g., 100–150°C) enhance reaction kinetics but may lead to side reactions .

-

Catalysts : Metal-organic frameworks (MOFs) or transition metals can modulate hydrolysis rates .

Table 1: Hydrolysis Parameters and Outcomes

| Parameter | Acidic Conditions | Basic Conditions |

|---|---|---|

| Catalyst | HCl, H₂SO₄ | NaOH, KOH |

| Temperature (°C) | 80–120 | 60–100 |

| Water Content (%) | 0.1–1.0 (formic acid) | 0.5–2.0 (dimethylamine) |

| Reaction Time | 1–24 hours | 2–48 hours |

| Selectivity | High formic acid yield | High dimethylamine yield |

Synthesis Methods with Water Management

Industrial DMF synthesis often requires minimizing water content to ensure product purity. Key methods include:

Carbonylation of Dimethylamine

This one-step process directly synthesizes DMF from dimethylamine and carbon monoxide (CO) using sodium methoxide as a catalyst :

Reaction :

(CH3)2NH+CONaOCH3HCON(CH3)2

Advantages

Methanol/Ammonia/CO One-Step Synthesis

A cost-effective method combining methanol, ammonia, and CO :

Reaction :

CH3OH+NH3+CO→HCON(CH3)2+H2O

Challenges

Table 2: Synthesis Methods Comparison

| Method | Water Byproduct | Purity (%) | Energy Demand |

|---|---|---|---|

| Carbonylation | None | >98 | Low |

| Methanol/Ammonia/CO | Yes | 95–97 | High |

| Methyl Formate + DMA | Yes | 90–95 | Moderate |

Intentional Water Addition to DMF

Controlled water addition is critical for applications like catalysis or polymer synthesis.

Preparation Techniques

-

Direct Mixing : Degassed water is added to DMF under inert atmospheres to prevent contamination .

-

Aqueous DMF Solutions : Water content is adjusted via distillation or membrane filtration .

Table 3: Water Addition Methods and Applications

| Method | Water Content (%) | Application |

|---|---|---|

| Direct Mixing | 0.1–5.0 | MOF synthesis |

| Aqueous Solutions | 1.0–20.0 | Polymer dissolution |

| Hydrolysis Control | 0.5–2.0 | Reaction rate modulation |

Analytical Methods for Water Quantification

Accurate water measurement ensures process control and quality assurance.

Near-Infrared (NIR) Spectroscopy

Procedure :

-

Probe Insertion : Fiber-optic probes measure absorbance at 1900–1980 nm (O-H overtone bands) .

-

Calibration : Standards with known water concentrations (0.058–0.604 ppm) generate linear models .

Table 4: NIR Spectroscopy Performance

| Parameter | Value |

|---|---|

| Linearity (R²) | 0.99 |

| Detection Limit | 0.02 ppm |

| Precision | ±5 ppm |

NMR Spectroscopy

Procedure :

Propriétés

Numéro CAS |

56955-15-8 |

|---|---|

Formule moléculaire |

C3H9NO2 |

Poids moléculaire |

91.11 g/mol |

Nom IUPAC |

N,N-dimethylformamide;hydrate |

InChI |

InChI=1S/C3H7NO.H2O/c1-4(2)3-5;/h3H,1-2H3;1H2 |

Clé InChI |

WHQSYGRFZMUQGQ-UHFFFAOYSA-N |

SMILES canonique |

CN(C)C=O.O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.